molecular formula C11H15FN2O B15325287 2-Chloro-6-(piperazin-1-ylmethyl)phenol

2-Chloro-6-(piperazin-1-ylmethyl)phenol

Cat. No.: B15325287
M. Wt: 210.25 g/mol
InChI Key: BSGYRBSCAYFRDN-UHFFFAOYSA-N
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Description

2-fluoro-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and piperazine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-[(piperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-fluoro-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways, particularly those involving serotonin and dopamine.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-6-[(morpholin-1-yl)methyl]phenol
  • 2-fluoro-6-[(pyrrolidin-1-yl)methyl]phenol
  • 2-fluoro-6-[(piperidin-1-yl)methyl]phenol

Uniqueness

2-fluoro-6-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. Compared to similar compounds, it has a distinct profile in terms of receptor binding and enzyme inhibition, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-fluoro-6-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15FN2O/c12-10-3-1-2-9(11(10)15)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2

InChI Key

BSGYRBSCAYFRDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)F)O

Origin of Product

United States

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